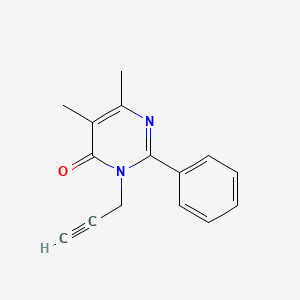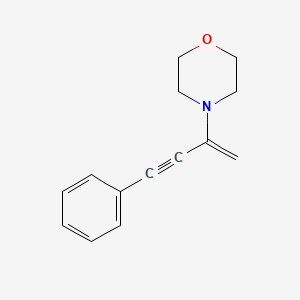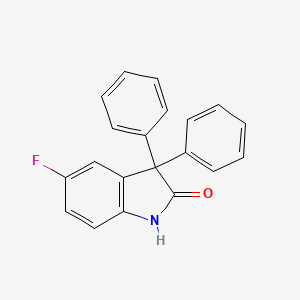
2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl- is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl- typically involves multi-step organic reactions. One common method includes the reaction of 5-fluoroindole with benzophenone in the presence of a suitable catalyst. The reaction conditions often involve heating under reflux with a solvent such as ethanol or acetonitrile. The product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxindole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as glycogen synthase kinase 3 beta (GSK-3β) and cyclooxygenase (COX), leading to anti-inflammatory and anticancer effects. Additionally, it can bind to receptor tyrosine kinases, modulating cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 5,6-difluoro-1,3-dihydro-2H-indol-2-one
- 3-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride
- 5-Fluoro-1,3-dihydro-2H-inden-2-one
Uniqueness
2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl- is unique due to the presence of both fluorine and diphenyl groups, which enhance its chemical stability and biological activity. Compared to other similar compounds, it exhibits a broader range of applications and higher potency in various biological assays .
Properties
CAS No. |
210549-74-9 |
|---|---|
Molecular Formula |
C20H14FNO |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
5-fluoro-3,3-diphenyl-1H-indol-2-one |
InChI |
InChI=1S/C20H14FNO/c21-16-11-12-18-17(13-16)20(19(23)22-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H,(H,22,23) |
InChI Key |
HSSYZQCKKJBLNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)F)NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


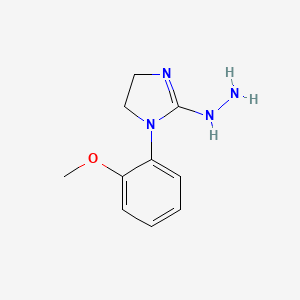
![2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile](/img/structure/B14261442.png)
![Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane](/img/structure/B14261450.png)
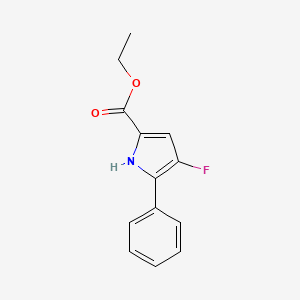


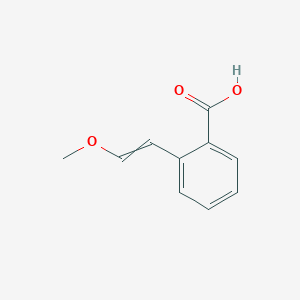
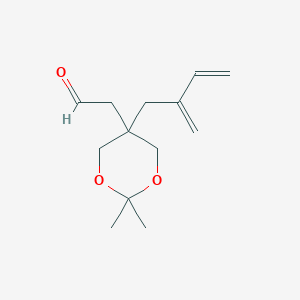
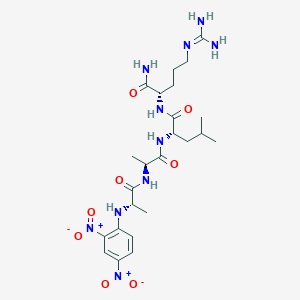
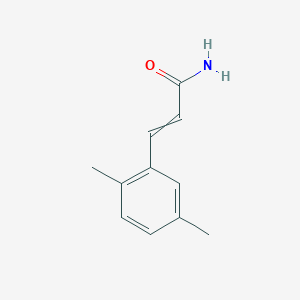
![4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B14261498.png)
![4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14261505.png)
